Methyl 3,4-diamino-5-nitrobenzoate
Overview
Description
Methyl 3,4-diamino-5-nitrobenzoate is an organic compound with the molecular formula C8H9N3O4 It is characterized by the presence of amino groups at the 3rd and 4th positions and a nitro group at the 5th position on a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-diamino-5-nitrobenzoate typically involves the reduction of methyl 4-amino-3,5-dinitrobenzoate. One common method includes the use of palladium on activated carbon as a catalyst in methanol and cyclohexane under reflux conditions. The reaction is carried out for approximately 30 minutes, followed by filtration and concentration to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-diamino-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Reduction: Palladium on activated carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of Methyl 3,4,5-triaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Scientific Research Applications
Methyl 3,4-diamino-5-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,4-diamino-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic attacks, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Known for its antioxidant properties.
Methyl 3,5-dinitrobenzoate: Used in various chemical syntheses.
Methyl 4,5-dimethoxy-2-nitrobenzoate: Utilized in the synthesis of pharmaceutical intermediates.
Uniqueness: Methyl 3,4-diamino-5-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoate ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 3,4-diamino-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLMBAXAXYLST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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